4-Bromo-6-(pyridin-4-yl)pyrimidine
Overview
Description
“4-Bromo-6-(pyridin-4-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in recent years due to their potential anticancer activity . A new pyrido [2,3- d ]pyrimidine derivative was designed and synthesized, and its structure was characterized by 1 H, 13 C, and 2D NMR, MS, FTIR .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic compound that contains two nitrogen atoms. It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Chemical Reactions Analysis
The reaction of pyrimidines with organolithium reagents has been studied. The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
Physical and Chemical Properties Analysis
The physical properties of pyrimidines can vary depending on the specific compound. For example, 4-Pyridinylboronic acid has a melting point of 270 °C (dec.) (lit.) .
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
The incorporation of pyrimidine and pyridine moieties into Schiff bases, such as isoniazid clubbed pyrimidine derivatives, has shown promising antimicrobial and antituberculosis activities. These compounds were synthesized and evaluated against several bacteria and fungi, displaying significant inhibitory effects. The study suggests potential applications in developing new antimicrobial agents (Soni & Patel, 2017).
Polyheterocyclic Systems
Research on using "4-Bromo-6-(pyridin-4-yl)pyrimidine" as a precursor for constructing new polyheterocyclic ring systems has been reported. These novel compounds exhibited antibacterial properties and could serve as a foundation for designing new pharmacologically active agents (Abdel‐Latif et al., 2019).
Material Science Applications
In the realm of material science, "this compound" derivatives have been utilized to synthesize new classes of Ir(III) phosphors. These phosphors demonstrate high quantum yields and are applicable in organic light-emitting diodes (OLEDs) for enhancing display and lighting technologies (Chang et al., 2013).
Synthesis of Nilotinib
The compound has been used in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase. This illustrates the compound's role in synthesizing complex molecules with significant therapeutic potential (Yankun et al., 2011).
Optical and Electronic Properties
Studies have also explored the optical and electronic properties of pyrimidine derivatives. For instance, derivatives have been investigated for their nonlinear optical (NLO) properties, highlighting their potential in optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer , antimicrobial , and antitubercular properties. Therefore, it’s plausible that 4-Bromo-6-(pyridin-4-yl)pyrimidine may interact with similar targets.
Mode of Action
Pyrimidine derivatives have been reported to interact with their targets in various ways, such as inhibiting key enzymes or interacting with cellular receptors . The bromine atom in this compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets.
Biochemical Pathways
For instance, in the case of anticancer activity, these compounds might interfere with cell proliferation and survival pathways .
Result of Action
Based on the known activities of similar pyrimidine derivatives, it’s plausible that this compound could exert various effects at the cellular level, such as inhibiting cell proliferation or inducing cell death in the case of anticancer activity .
Future Directions
Properties
IUPAC Name |
4-bromo-6-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-1-3-11-4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPBAZHOBQTNPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300846 | |
Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-28-6 | |
Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-(4-pyridinyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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